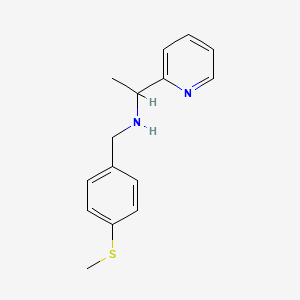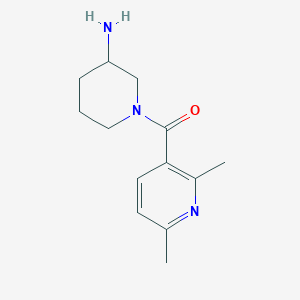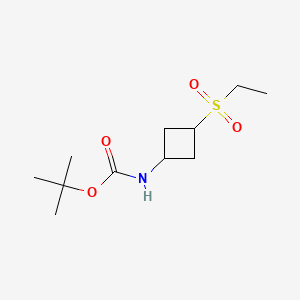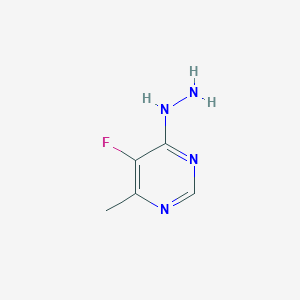
n-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine is an organic compound that features a benzyl group substituted with a methylthio group and a pyridin-2-yl group attached to an ethan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-(methylthio)benzyl chloride, is reacted with a suitable base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to form the benzyl intermediate.
Coupling with Pyridine Derivative: The benzyl intermediate is then coupled with 2-bromopyridine in the presence of a palladium catalyst and a ligand such as triphenylphosphine. This reaction is typically carried out under an inert atmosphere at elevated temperatures.
Reduction and Amination: The resulting product is subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to form the final amine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the pyridin-2-yl group or to modify the benzyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl and pyridin-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dealkylated products, modified benzyl derivatives.
Substitution: Functionalized benzyl and pyridin-2-yl derivatives.
Applications De Recherche Scientifique
N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methylbenzyl)-1-(pyridin-2-yl)ethan-1-amine: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
N-(4-(Methylthio)benzyl)-1-(pyridin-3-yl)ethan-1-amine: The pyridine ring is substituted at a different position, potentially altering its binding affinity and selectivity.
N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)propan-1-amine: Contains an additional carbon in the ethan-1-amine backbone, which may affect its pharmacokinetic properties.
Uniqueness
N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine is unique due to the presence of both the methylthio and pyridin-2-yl groups, which confer distinct chemical and biological properties. These structural features enable the compound to participate in specific reactions and interactions that similar compounds may not exhibit.
Propriétés
Formule moléculaire |
C15H18N2S |
|---|---|
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
N-[(4-methylsulfanylphenyl)methyl]-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H18N2S/c1-12(15-5-3-4-10-16-15)17-11-13-6-8-14(18-2)9-7-13/h3-10,12,17H,11H2,1-2H3 |
Clé InChI |
RDRISPAPVQVVRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=N1)NCC2=CC=C(C=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14914034.png)
![2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one](/img/structure/B14914036.png)




![n-(1h-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B14914059.png)
![Methyl 4-[(cyclopropylformamido)methyl]benzoate](/img/structure/B14914064.png)
![(S)-4-(tert-butyl)-2-((S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)-4,5-dihydrooxazole](/img/structure/B14914091.png)
![4-Azoniaspiro[3.5]nonan-2-ol](/img/structure/B14914098.png)
amino}propanenitrile](/img/structure/B14914111.png)
![7-((4AS,7aS)-1-(2-carboxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14914119.png)

